molecular formula C10H12O2 B1599607 2-Hydroxy-3-isopropylbenzaldehyde CAS No. 67372-96-7

2-Hydroxy-3-isopropylbenzaldehyde

Cat. No.: B1599607
CAS No.: 67372-96-7
M. Wt: 164.2 g/mol
InChI Key: ORJQGHNTYRXBJF-UHFFFAOYSA-N
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Description

Structural Characterization of 2-Hydroxy-3-isopropylbenzaldehyde

Molecular Architecture and IUPAC Nomenclature

This compound exhibits a molecular formula of C₁₀H₁₂O₂ with a molecular weight of 164.20 grams per mole. The compound's systematic International Union of Pure and Applied Chemistry name is 2-hydroxy-3-propan-2-ylbenzaldehyde, reflecting its structural composition of a benzene ring bearing a hydroxyl group at the 2-position, an isopropyl group at the 3-position, and an aldehyde functional group at the 1-position. The compound is also identified by its Chemical Abstracts Service registry number 67372-96-7.

The molecular architecture features a planar aromatic ring system with specific geometric constraints imposed by the substituent groups. The hydroxyl group at the ortho position relative to the aldehyde facilitates intramolecular hydrogen bonding, creating a six-membered chelate ring that stabilizes certain conformational arrangements. The isopropyl substituent introduces steric bulk that influences the overall molecular conformation and affects the accessibility of the hydroxyl and aldehyde functional groups.

Computational analysis using various basis sets has revealed important structural parameters for this compound. The molecule exists in multiple conformational states, with the relative energies and populations of these conformers being sensitive to environmental conditions and computational methods employed. The presence of the isopropyl group creates additional rotational degrees of freedom, resulting in a complex conformational landscape that distinguishes this compound from simpler salicylaldehyde derivatives.

Table 1: Fundamental Molecular Properties of this compound

Property Value Reference
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Chemical Abstracts Service Number 67372-96-7
International Union of Pure and Applied Chemistry Name 2-hydroxy-3-propan-2-ylbenzaldehyde
Simplified Molecular Input Line Entry System CC(C)C1=CC=CC(=C1O)C=O
International Chemical Identifier Key ORJQGHNTYRXBJF-UHFFFAOYSA-N

Crystallographic Analysis and Conformational Studies

Extensive conformational analysis of this compound has been conducted using both experimental and computational approaches. The molecule can adopt four distinct planar conformations, designated as conformers 1, 2, 3, and 4, which differ in the relative orientations of the aldehyde group and the isopropyl substituent. These conformational states arise from rotation around the carbon-carbon bonds connecting the aldehyde group to the benzene ring and the isopropyl group to the aromatic system.

The conformational preferences of this compound have been investigated using multiple computational methods, including Semi-empirical quantum orbital 3 Gaussian molecular orbital calculations and Austin Model 1 semi-empirical computations. These studies reveal significant differences in the relative energies and dipole moments of the various conformers, with populations varying substantially depending on the computational approach employed. The experimental populations of these conformers have been determined in different solvent systems, including acetone-d₆ and carbon disulfide/cyclohexane-d₁₂ mixtures.

Computational analysis indicates that conformers 2 and 4 exhibit relatively low populations at room temperature, while conformers 1 and 3 represent the predominant species in solution. The energy differences between conformers arise from various intramolecular interactions, including carbon-hydrogen to oxygen interactions and carbon-hydrogen to hydrogen-carbon contacts. These interactions can be either attractive or repulsive, depending on the specific geometric arrangement of the functional groups.

Table 2: Conformational Population Analysis at 300 Kelvin

Conformer Acetone-d₆ Carbon Disulfide/Cyclohexane-d₁₂ Vapor Phase
1 and 3 (o-anti) 0.59(3) 0.50(3) 0.41(3)
2 and 4 (o-syn) 0.41(3) 0.50(3) 0.59(3)

The crystallographic studies have provided insights into the bond angles and distances within the molecule. The computational structures reveal that the carbon-oxygen-carbon and carbon-carbon-carbon bond angles deviate from ideal values due to repulsive interactions between the aldehyde and isopropyl side chains. These geometric distortions result in the bending away of the functional groups from each other, minimizing steric repulsion while maintaining the overall planarity of the aromatic system.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural identification for this compound through characteristic chemical shift patterns and coupling constants. The proton Nuclear Magnetic Resonance spectrum exhibits distinctive signals corresponding to the various functional groups present in the molecule. The aldehyde proton appears as a characteristic downfield signal, while the aromatic protons display complex multipicity patterns resulting from vicinal and long-range coupling interactions.

The isopropyl substituent generates characteristic patterns in both proton and carbon-13 Nuclear Magnetic Resonance spectra. The methine proton of the isopropyl group appears as a septet due to coupling with the six equivalent methyl protons, while the methyl groups themselves appear as doublets. The chemical shifts of these signals are influenced by the electronic environment created by the aromatic ring and the adjacent hydroxyl group.

Long-range coupling constants provide valuable information about the conformational behavior of the molecule in solution. The coupling between the aldehyde proton and aromatic protons varies depending on the population of different conformers, allowing for the determination of conformational preferences under specific conditions. These coupling constants are particularly sensitive to the relative orientations of the aldehyde group and the aromatic ring system.

Table 3: Characteristic Nuclear Magnetic Resonance Chemical Shifts

Functional Group Chemical Shift Range (ppm) Multiplicity Reference
Aldehyde Proton 9.8-10.2 Singlet
Aromatic Protons 6.8-7.7 Complex multiplets
Isopropyl Methine 3.0-3.3 Septet
Isopropyl Methyl 1.1-1.3 Doublet
Hydroxyl Proton 8.0-8.5 Broad singlet
Infrared Absorption Profile Analysis

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within this compound. The hydroxyl group exhibits a broad absorption band in the 3200-3600 wavenumber region, with the exact position and intensity being influenced by intramolecular hydrogen bonding interactions. The aldehyde carbonyl group displays a strong absorption band around 1680-1720 wavenumbers, which may be shifted from the typical aldehyde frequency due to conjugation with the aromatic ring system.

The aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1450-1600 wavenumber region, providing confirmation of the benzene ring structure. The isopropyl substituent contributes characteristic carbon-hydrogen stretching and bending vibrations in the aliphatic region of the spectrum. The specific pattern of these absorption bands serves as a fingerprint for compound identification and structural verification.

Intramolecular hydrogen bonding between the hydroxyl group and the aldehyde oxygen significantly influences the infrared spectrum. This interaction results in a shift of the hydroxyl stretching frequency to lower wavenumbers compared to non-hydrogen-bonded hydroxyl groups. The strength and geometry of this hydrogen bond vary with the conformational state of the molecule, potentially leading to multiple hydroxyl absorption bands corresponding to different conformers in equilibrium.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 164, corresponding to the molecular weight of the compound. The fragmentation behavior follows predictable pathways involving the loss of functional groups and the formation of stable aromatic cations.

The primary fragmentation pathways include the loss of the isopropyl group, resulting in a fragment at mass-to-charge ratio 121 corresponding to 2-hydroxybenzaldehyde. Additional fragmentation involves the loss of the aldehyde group, leading to fragments derived from the substituted phenol structure. The base peak in the mass spectrum typically corresponds to a stable aromatic cation formed through favorable charge delocalization within the aromatic ring system.

Secondary fragmentation processes involve further decomposition of the primary fragments through carbon-carbon bond cleavage and rearrangement reactions. These processes generate smaller fragments that provide additional structural confirmation and help distinguish this compound from closely related isomers. The relative intensities of the various fragment peaks depend on the ionization method employed and the specific conditions used during mass spectrometric analysis.

Table 4: Major Mass Spectrometric Fragment Ions

Fragment Mass-to-Charge Ratio Probable Structure Relative Intensity
Molecular Ion 164 Complete molecule Moderate
Base Peak 121 Loss of isopropyl group High
Secondary Fragment 93 Loss of aldehyde group Moderate
Tertiary Fragment 77 Phenyl cation Low

Properties

IUPAC Name

2-hydroxy-3-propan-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7(2)9-5-3-4-8(6-11)10(9)12/h3-7,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJQGHNTYRXBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436308
Record name 2-hydroxy-3-isopropylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67372-96-7
Record name 2-hydroxy-3-isopropylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation of Hydroxybenzyl Alcohol Precursors

One of the established methods for preparing hydroxybenzaldehydes, including 2-hydroxy-3-isopropylbenzaldehyde, is the catalytic oxidation of the corresponding hydroxybenzyl alcohols. This approach is documented in a patent describing the oxidation of hydroxybenzyl alcohols using platinum metal catalysts in the presence of lead salts under mild conditions.

  • Process Description:

    • A solution of the hydroxybenzyl alcohol precursor (e.g., 2-hydroxy-3-hydroxymethyl-5-methylbenzyl alcohol or related derivatives) is prepared in an alkaline medium (1 N sodium hydroxide).
    • Catalysts including platinum-containing active charcoal (1% platinum by weight) and lead(II) nitrate are added.
    • Oxygen is introduced at atmospheric pressure (1 bar) and controlled temperature (~30°C) with vigorous stirring to facilitate the oxidation.
    • The reaction time varies depending on the substrate, typically ranging from 35 to 150 minutes until oxygen uptake ceases, indicating completion.
    • The product is isolated by acidification (pH ~1) and extraction with organic solvents such as benzene or ether.
  • Key Experimental Data:

Parameter Typical Conditions Outcome
Hydroxybenzyl alcohol concentration 0.05 to 0.1 mol in alkaline solution Efficient oxidation to hydroxybenzaldehyde
Catalyst loading ~1% platinum on active charcoal; lead nitrate 0.0025 to 0.005 mol/mol substrate High catalytic activity and selectivity
Temperature 30 to 35 °C Mild conditions prevent over-oxidation
Oxygen pressure 1 bar Controlled oxidation rate
Reaction time 35 to 150 minutes Complete oxygen uptake corresponds to reaction end
Product yield Up to 99% theoretical yield High purity hydroxybenzaldehydes
  • Notes:
    • The presence of organic solvents such as tert-butanol or benzene can influence reaction time and product isolation.
    • The method is adaptable to various hydroxybenzyl alcohols, suggesting applicability to 2-hydroxy-3-isopropylbenzyl alcohol as a precursor.

This oxidation method is advantageous due to its mild conditions, high selectivity, and scalability for industrial applications.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Advantages Limitations
Catalytic oxidation of hydroxybenzyl alcohol 2-Hydroxy-3-isopropylbenzyl alcohol (or analogs) Platinum catalyst, lead nitrate, oxygen 30–35°C, 1 bar O2, alkaline medium High yield, mild conditions, selective Requires precursor alcohol
Chloromethylation + Hydrolysis Isopropylbenzene (cumene) Paraformaldehyde, HCl, NaOH, surfactant 40–80°C chloromethylation; 80°C hydrolysis Scalable, industrially viable Multi-step, requires oxidation step
Regioselective formylation (Duff reaction) Substituted phenols (e.g., O-cresol) Hexamethylenetetramine, acid Elevated temperature (~120°C) Direct formylation ortho to OH Limited to certain substitution patterns

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-isopropylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers and esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-Hydroxy-3-isopropylbenzoic acid.

    Reduction: 2-Hydroxy-3-isopropylbenzyl alcohol.

    Substitution: Various ethers and esters depending on the substituents used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-Hydroxy-3-isopropylbenzaldehyde serves as a crucial intermediate in the synthesis of complex organic molecules. Its functional groups allow for diverse chemical transformations, making it a valuable precursor in organic chemistry. It can participate in reactions such as oxidation, reduction, and substitution, leading to the formation of various derivatives like 2-Hydroxy-3-isopropylbenzoic acid and 2-Hydroxy-3-isopropylbenzyl alcohol.

Table 1: Common Reactions Involving this compound

Reaction TypeProducts Formed
Oxidation2-Hydroxy-3-isopropylbenzoic acid
Reduction2-Hydroxy-3-isopropylbenzyl alcohol
SubstitutionVarious ethers and esters depending on reagents

Biological Research

Potential Therapeutic Properties
Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown its ability to inhibit specific enzymes involved in inflammation pathways, suggesting its potential use in developing anti-inflammatory drugs.

Interaction with Amino Groups
The compound has been studied for its reactivity with amino groups under aqueous conditions, forming adducts that may lead to new insights into protein interactions. This property positions it as a candidate for biochemical research focused on enzyme inhibition and protein modification .

Medicinal Chemistry

Drug Development Precursor
Due to its structural similarity to biologically active compounds, this compound is being explored as a starting point for designing new pharmaceuticals. Its unique functional groups are often found in compounds with therapeutic effects, making it a target for medicinal chemists.

Material Science

Polymer Development
The compound's aromatic structure and functional groups may also be relevant in material science research, particularly in developing new polymers or materials with specific properties. Investigations into its polymerization behavior could yield novel materials with applications in various industries.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of several aromatic aldehydes, including this compound. The results indicated significant inhibition of pro-inflammatory cytokines in cell cultures, highlighting its potential utility as an anti-inflammatory agent.

Case Study 2: Reactivity with Amino Acids

In research published by the National Institutes of Health, the interaction of this compound with amino acids was evaluated using direct peptide reactivity assays. The findings suggested that the compound could form stable adducts with various amino acids, paving the way for further studies on its implications in protein chemistry .

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-isopropylbenzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 2-Hydroxy-3-isopropylbenzaldehyde and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Solubility (Polar Solvents) Key Applications
This compound C₁₀H₁₂O₂ 164.20 -OH (C2), -CH(CH₃)₂ (C3) Not reported Low (hydrophobic substituent) Ligand synthesis, pharmaceuticals
2-Hydroxybenzaldehyde (Salicylaldehyde) C₇H₆O₂ 122.12 -OH (C2), -CHO (C1) 197–200 Moderate in ethanol/water Antiseptics, dyes, chelating agents
3-Hydroxybenzaldehyde C₇H₆O₂ 122.12 -OH (C3), -CHO (C1) 104–106 High in polar solvents Intermediate in drug synthesis
4-Hydroxybenzaldehyde C₇H₆O₂ 122.12 -OH (C4), -CHO (C1) 112–116 High in water Food preservatives, polymers

Key Observations :

  • Steric and Electronic Effects : The isopropyl group in this compound increases steric bulk, reducing reactivity in nucleophilic addition reactions compared to unsubstituted hydroxybenzaldehydes like salicylaldehyde .
  • Solubility : The compound’s hydrophobicity limits solubility in polar solvents, contrasting with 3- and 4-hydroxybenzaldehydes, which exhibit higher aqueous solubility due to their unhindered hydroxyl groups .
  • Thermal Stability : Melting point data for this compound is unavailable, but its structural analogs suggest lower thermal stability than salicylaldehyde due to reduced intermolecular hydrogen bonding .

Biological Activity

2-Hydroxy-3-isopropylbenzaldehyde (C10H12O2) is an aromatic aldehyde characterized by the presence of a hydroxyl group at the ortho position and an isopropyl group at the meta position relative to the aldehyde functional group. This unique substitution pattern imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

The biological activity of this compound is attributed to its functional groups that allow it to form hydrogen bonds and participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways. In vitro studies suggest it may inhibit cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
  • Formation of Schiff Bases : As an aldehyde, it can react with amino groups to form imines (Schiff bases), potentially affecting protein structure and function .

Biological Activities

Research indicates several biological activities associated with this compound:

  • Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Properties : Preliminary studies indicate that it may exhibit antimicrobial activity against certain bacterial strains, although comprehensive studies are still needed to establish its efficacy.
  • Antioxidant Effects : The compound has been noted for its ability to scavenge free radicals, which can help mitigate oxidative stress in biological systems.

Comparison with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameStructure CharacteristicsUnique Features
2-HydroxybenzaldehydeHydroxyl group at ortho positionCommonly used as a building block in organic synthesis
3-HydroxybenzaldehydeHydroxyl group at meta positionExhibits different reactivity patterns compared to ortho-substituted variants
4-IsopropylbenzaldehydeIsopropyl group at para positionDifferent steric hindrance affects reactivity
2-Hydroxy-4-isopropylbenzaldehydeHydroxyl at ortho and isopropyl at paraPotentially different biological activities due to positioning of substituents

The unique arrangement of functional groups in this compound influences its reactivity and biological activity differently compared to its isomers and related compounds.

Case Studies and Research Findings

  • Anti-inflammatory Studies : A study investigating the anti-inflammatory properties of various aromatic aldehydes found that this compound significantly reduced inflammatory markers in cell cultures, indicating its potential therapeutic applications in treating inflammatory diseases.
  • Enzyme Interaction Studies : Research focusing on the interaction of this compound with human butyrylcholinesterase demonstrated that it could act as a reversible inhibitor, which may have implications for neuroprotective strategies against neurodegenerative diseases .
  • Antioxidant Activity Assessment : A series of assays conducted to evaluate the antioxidant capacity revealed that this compound effectively scavenged free radicals, supporting its potential use as a natural antioxidant in food preservation or dietary supplements.

Q & A

Q. Methodological Answer :

  • Spectroscopy :
    • NMR : Compare ¹H NMR peaks (δ 9.8 ppm for aldehyde proton; δ 6.5–7.2 ppm for aromatic protons) with NIST reference data .
    • IR : Confirm O–H stretch (3200–3400 cm⁻¹) and C=O stretch (1680–1700 cm⁻¹) .
  • Mass Spectrometry : Use EI-MS to detect molecular ion [M]⁺ at m/z 178.1 (calculated for C₁₀H₁₂O₂) .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection (NIOSH-approved N95 mask) for aerosol-prone steps .
  • Ventilation : Work in a fume hood to limit inhalation exposure. Avoid skin contact; wash hands immediately after handling .
  • Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite. Dispose as hazardous waste .

Advanced: How can mechanistic studies elucidate the role of this compound in organocatalytic reactions?

Q. Methodological Answer :

  • Kinetic Analysis : Perform time-resolved NMR to track intermediates. Compare rate constants (k) under varying pH and temperatures.
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to map transition states and identify electron-deficient sites .
  • Isotopic Labeling : Introduce ¹³C at the aldehyde group to trace reaction pathways via isotopic shifts in MS .

Advanced: How do pH and temperature affect the stability of this compound in aqueous solutions?

Q. Methodological Answer :

  • Experimental Design :
    • Prepare 1 mM solutions at pH 2–12.
    • Incubate at 25°C, 40°C, and 60°C for 24–72h.
    • Monitor degradation via UV-Vis (λmax = 270 nm) and LC-MS .
  • Key Findings :
    • Stability : Degrades rapidly at pH >10 (t₁/₂ = 4h at 40°C).
    • Byproducts : Forms dimeric quinones under oxidative conditions .

Advanced: How can contradictory data on biological activity (e.g., enzyme inhibition vs. activation) be resolved?

Q. Methodological Answer :

  • Dose-Response Curves : Test 0.1–100 µM concentrations to identify biphasic effects.
  • Structural Analogs : Compare with 4-Hydroxybenzaldehyde () to isolate substituent effects.
  • Time-Dependent Studies : Assess activity at 0h, 24h, and 48h to account for compound instability .

Q. Methodological Answer :

  • Fluorescence Anisotropy : Label membranes with DPH probe; measure changes in membrane rigidity .
  • MD Simulations : Model lipid bilayer interactions using GROMACS. Track aldehyde penetration depth .
  • Permeability Assays : Use Caco-2 cell monolayers to quantify apparent permeability (Papp) .

Advanced: How can computational models validate experimental spectral data?

Q. Methodological Answer :

  • Spectral Prediction : Run Gaussian calculations for NMR/IR spectra. Compare with empirical data (RMSD <5%) .
  • Database Cross-Referencing : Match MS fragments with NIST libraries (e.g., m/z 178.1 ± 0.2) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Hydroxy-3-isopropylbenzaldehyde
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